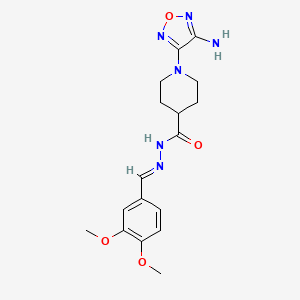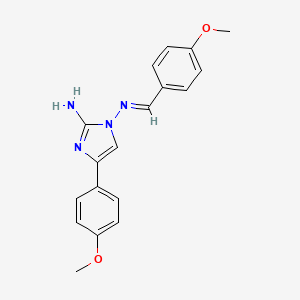![molecular formula C16H14N4O3S B5586186 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5586186.png)
3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis involves the interaction of substituted benzylchlorides and chloroacetic acid, leading to novel derivatives. This process is validated through 1H NMR spectral data and elemental analysis, showcasing the method's reliability in producing targeted compounds with distinct structural features (Kolisnyk et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through spectral data, highlighting the presence of the amino group, methyl group at position 5, and the carboxamide NH group with varying positions depending on the substituent of the amide aromatic cycle. These spectral characteristics underline the compounds' structural integrity and consistency (Kolisnyk et al., 2015).
Chemical Reactions and Properties
The antimicrobial screening demonstrates that these compounds exhibit significant activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa, highlighting their potential for diverse chemical reactions and properties (Kolisnyk et al., 2015).
Mecanismo De Acción
The mechanism of action of pyrido[2,3-d]pyrimidines is diverse and depends on their specific biological activity. For instance, as anticancer agents, they can target various proteins such as tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Propiedades
IUPAC Name |
3-(2-anilino-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-9-12-15(24-13(9)14(17)22)18-8-20(16(12)23)7-11(21)19-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,17,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDVNUSMSASKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride](/img/structure/B5586109.png)


![(1S*,5R*)-6-benzyl-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5586129.png)
![7-(2-pyrrolidin-1-ylbenzoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5586149.png)
![N-(4-ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5586150.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5586155.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5586164.png)
![((3R*,4R*)-4-[(dimethylamino)methyl]-1-{2,4-dimethyl-5-[(4-methylpiperidin-1-yl)methyl]benzyl}pyrrolidin-3-yl)methanol](/img/structure/B5586171.png)
![8-(2-methylbenzoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586172.png)
![N~4~-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-5-ethylpyrimidine-2,4-diamine](/img/structure/B5586178.png)
![9-(N-methyl-N-phenylglycyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5586200.png)
![3-(tetrahydrofuran-3-yl)-5-[2-(2-thienyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5586201.png)